molecular formula C23H28N6O4 B2688312 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899383-06-3

8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2688312
CAS RN: 899383-06-3
M. Wt: 452.515
InChI Key: ZNOYOVAKNYNCLN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains functional groups such as methoxyphenyl, morpholinoethyl, and imidazopurinedione .

Scientific Research Applications

Anticancer Activity

A study synthesized novel compounds bearing a N-(2-morpholinoethyl) group and a 2-substituted imidazole segment on a naphthoquinone skeleton, showing good antiproliferative activity against human cancer cell lines (MCF-7, Hela, A549) with low cytotoxicity to normal cells (L929) (Zhanxiong Liu et al., 2018).

Antidepressant and Anxiolytic Potential

Another study on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, specifically synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, identified compounds showing potential antidepressant and anxiolytic effects in preliminary pharmacological in vivo studies (A. Zagórska et al., 2016).

Receptor Affinity and Phosphodiesterase Activity

A series of derivatives was synthesized and evaluated for their receptor affinity and phosphodiesterase inhibitor activity, suggesting some structures as promising for further modification and study (A. Zagórska et al., 2016).

Preliminary Pharmacological Evaluation

Research into N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione highlighted compounds with potent 5-HT(1A) receptor ligands, suggesting potential anxiolytic/antidepressant activity (A. Zagórska et al., 2009).

Analgesic Activity

A study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties demonstrated significant analgesic and anti-inflammatory activity, suggesting these compounds as a new class of analgesic and anti-inflammatory agents (M. Zygmunt et al., 2015).

properties

IUPAC Name

6-(2-methoxyphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O4/c1-15-16(2)29-19-20(24-22(29)28(15)17-7-5-6-8-18(17)32-4)25(3)23(31)27(21(19)30)10-9-26-11-13-33-14-12-26/h5-8H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOYOVAKNYNCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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